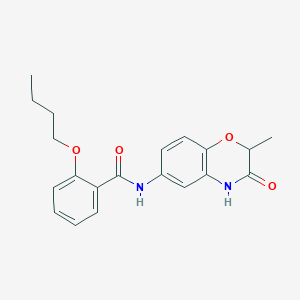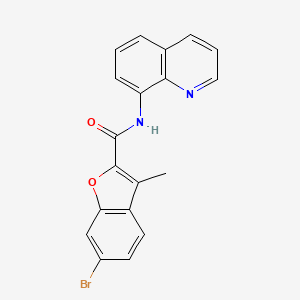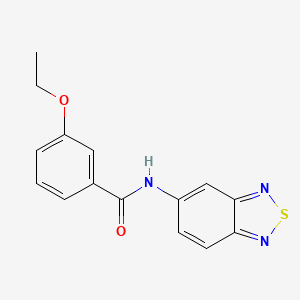
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring with dimethoxy and sulfonamide functionalities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the pyrimidine core The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and aldehydes under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and sulfonamide groups play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. For example:
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: Shares the pyrimidine core but has different substituents.
2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: Another heterocyclic compound with similar pharmacological activities. The uniqueness of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O4S/c1-14-22-20(13-21(23-14)26(2)3)24-15-6-8-16(9-7-15)25-31(27,28)17-10-11-18(29-4)19(12-17)30-5/h6-13,25H,1-5H3,(H,22,23,24) |
InChI Key |
LUGJDCOPSNPAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11323161.png)


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B11323172.png)
![7-bromo-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11323175.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11323182.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11323199.png)
![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)

![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)

![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
![3-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11323236.png)
